molecular formula C17H21N3O3 B2537934 N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 849823-54-7

N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No. B2537934
CAS RN: 849823-54-7
M. Wt: 315.373
InChI Key: OVUQKWDRLGFWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide” is a chemical compound . It can be purchased from various suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 70 bonds, including 37 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also includes 1 five-membered ring, 3 six-membered rings, 1 tertiary amide (aliphatic), and 1 urea (-thio) derivative .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antihypertensive Activity : A study explored the synthesis of a series of diazaspiro[4.5]decan-2-ones with potential antihypertensive properties in rats. These compounds, including variants of the N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, demonstrated significant activity primarily due to peripheral alpha-adrenoceptor blockade (Clark et al., 1983).

  • Oxidative Cyclization in Synthesis : Another study focused on the synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors, which is critical for the creation of compounds like this compound (Martin‐Lopez & Bermejo, 1998).

  • Antiviral Evaluation : A study in 2020 evaluated the antiviral activity of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. These compounds showed promising activity against influenza and human coronavirus, highlighting the potential of spirothiazolidinone scaffolds in antiviral drug development (Apaydın et al., 2020).

  • Gabapentin-based Synthesis for Biologically Active Compounds : A 2018 study developed a novel class of compounds using gabapentin, which included N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides, demonstrating the versatility of this structural framework in drug synthesis (Amirani Poor et al., 2018).

Potential Therapeutic Applications

  • Anticonvulsant Activity : Research into the anticonvulsant activity of analogs of azaspiro compounds, similar in structure to this compound, has shown significant activity against electroshock-induced seizures (Farrar et al., 1993).

  • Antimicrobial and Antioxidant Agents : Synthesis of derivatives of N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide demonstrated significant antibacterial activity against various microorganisms and showed good antioxidant properties (Borad et al., 2015).

properties

IUPAC Name

N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-14(18-11-13-7-3-1-4-8-13)12-20-15(22)17(19-16(20)23)9-5-2-6-10-17/h1,3-4,7-8H,2,5-6,9-12H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUQKWDRLGFWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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